2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride
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Overview
Description
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O2 It is a derivative of alanine, where the amino group is substituted with a 6-chloropyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridine and alanine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chloropyridin-2-yl)propanoic acid dihydrochloride
- 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride
- 2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride
Uniqueness
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the specific position of the chlorine atom on the pyridine ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct properties compared to its analogs.
Properties
Molecular Formula |
C8H11Cl3N2O2 |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-amino-3-(6-chloropyridin-3-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C8H9ClN2O2.2ClH/c9-7-2-1-5(4-11-7)3-6(10)8(12)13;;/h1-2,4,6H,3,10H2,(H,12,13);2*1H |
InChI Key |
YHNVKRBWDOZBTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Cl.Cl.Cl |
Origin of Product |
United States |
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